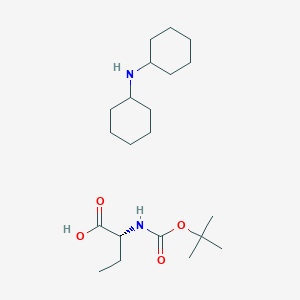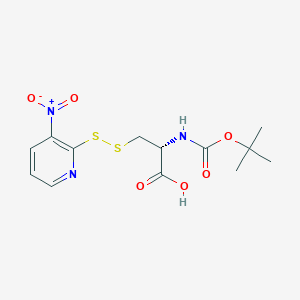
Boc-4-nitro-D-phénylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-4-nitro-D-phenylalanine is a chemical compound with the molecular formula C14H18N2O6 and a molecular weight of 310.30 g/mol . It is a derivative of D-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the para position . This compound is commonly used in peptide synthesis and as a building block in organic chemistry .
Applications De Recherche Scientifique
Boc-4-nitro-D-phenylalanine is widely used in scientific research due to its versatility:
Analyse Biochimique
Biochemical Properties
The role of Boc-4-nitro-D-phenylalanine in biochemical reactions is not well-documented in the literature. It is known that phenylalanine derivatives exhibit a variety of applications and are biologically important
Molecular Mechanism
The molecular mechanism of Boc-4-nitro-D-phenylalanine is not well-understood. It is known that some phenylalanine derivatives can act as potent protein kinase inhibitors . It is unclear whether Boc-4-nitro-D-phenylalanine shares this property.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-nitro-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl group. The process begins with the reaction of D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an aqueous or anhydrous medium, and the product is purified through crystallization or extraction methods .
Industrial Production Methods: In industrial settings, the synthesis of Boc-4-nitro-D-phenylalanine follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-4-nitro-D-phenylalanine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Reduction of Nitro Group: 4-amino-D-phenylalanine.
Deprotection of Boc Group: 4-nitro-D-phenylalanine.
Mécanisme D'action
The mechanism of action of Boc-4-nitro-D-phenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis . The nitro group can also undergo reduction to form an amino group, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Boc-4-nitro-L-phenylalanine: Similar structure but with the L-enantiomer of phenylalanine.
Boc-4-iodo-D-phenylalanine: Contains an iodine atom instead of a nitro group.
Boc-4-cyano-D-phenylalanine: Contains a cyano group instead of a nitro group.
Uniqueness: Boc-4-nitro-D-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The D-enantiomer also provides different stereochemical properties compared to the L-enantiomer, making it valuable in stereoselective synthesis and studies .
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQADBXCNQPHHY-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














